FMDP

Description

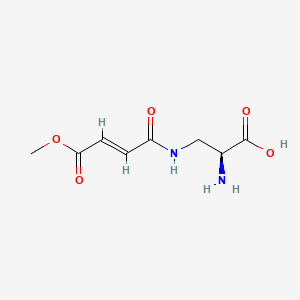

N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid has been reported in Trypanosoma brucei with data available.

inhibits glucosamine synthetase in E coli; structure given in first source; RN given refers to (S-(E)-isomer)

Properties

CAS No. |

96920-07-9 |

|---|---|

Molecular Formula |

C8H12N2O5 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

(2S)-2-amino-3-[[(E)-4-methoxy-4-oxobut-2-enoyl]amino]propanoic acid |

InChI |

InChI=1S/C8H12N2O5/c1-15-7(12)3-2-6(11)10-4-5(9)8(13)14/h2-3,5H,4,9H2,1H3,(H,10,11)(H,13,14)/b3-2+/t5-/m0/s1 |

InChI Key |

IXTGTEFAVXEHRV-HRJJCQLASA-N |

Isomeric SMILES |

COC(=O)/C=C/C(=O)NC[C@@H](C(=O)[O-])[NH3+] |

Canonical SMILES |

COC(=O)C=CC(=O)NCC(C(=O)[O-])[NH3+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FMDP N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid, R-(E)-isomer N(3)-(4-methoxyfumaroyl)-L-2,3-diaminopropionic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N-Formylated Peptides, Focusing on fMLP

A note on the nomenclature: The acronym "FMDP" is ambiguous in scientific literature. It can refer to a glucosamine-6-phosphate synthase inhibitor[1]. However, the context of the expanded search query "N-formyl-l-methionyl-l-aspartyl-l-phenylalanine" suggests an interest in N-formylated peptides. The most extensively studied compound in this class is N-formyl-methionyl-leucyl-phenylalanine, commonly abbreviated as fMLP or fMLF[2]. This guide will primarily focus on the well-documented mechanism of action of fMLP as a representative of N-formylated peptides that act as potent chemoattractants and modulators of the innate immune system.

Introduction to N-Formylated Peptides and fMLP

N-formylated peptides are a class of molecules that are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). These peptides are typically initiated with N-formylmethionine, a characteristic feature of protein synthesis in bacteria[3]. When released from bacteria or from damaged mitochondria, which share an evolutionary lineage with bacteria, these peptides act as powerful chemoattractants, recruiting phagocytic leukocytes such as neutrophils and macrophages to sites of infection or injury[2]. The prototypical and most studied of these peptides is N-formyl-methionyl-leucyl-phenylalanine (fMLP)[2].

Core Mechanism of Action: Receptor Binding and Signal Transduction

The biological effects of fMLP are mediated through its interaction with a specific family of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs)[3]. In humans, there are three identified members of this family: FPR1, FPR2 (also known as ALX, lipoxin A4 receptor), and FPR3. fMLP is a potent agonist primarily for FPR1 and to a lesser extent for FPR2[3].

The binding of fMLP to its receptors, predominantly FPR1 on neutrophils, initiates a cascade of intracellular signaling events. This process is mediated by the activation of a heterotrimeric G protein, specifically of the Gi family, which is sensitive to pertussis toxin[4].

The key signaling pathways activated by fMLP are summarized below:

-

Phospholipase C (PLC) Activation: The activated G protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration.

-

Protein Kinase C (PKC) Activation: DAG and calcium together activate PKC, which phosphorylates a variety of downstream targets, leading to cellular responses.

-

Phosphoinositide 3-Kinase (PI3K) Pathway: fMLP binding also activates PI3K, which is crucial for chemotaxis and the production of reactive oxygen species (ROS).

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The signaling cascade also involves the activation of MAPK pathways, including ERK, JNK, and p38, which are involved in gene expression and cytokine production.

Cellular and Physiological Responses to fMLP

The activation of these signaling pathways by fMLP culminates in a range of cellular and physiological responses that are central to the inflammatory process:

-

Chemotaxis: Neutrophils and other leukocytes migrate up a concentration gradient of fMLP towards the source of the peptide, a process critical for their recruitment to sites of infection.

-

Degranulation: fMLP induces the release of the contents of intracellular granules from neutrophils, which contain a variety of antimicrobial proteins and proteases.

-

Oxidative Burst: fMLP stimulates the production of reactive oxygen species (ROS) through the activation of NADPH oxidase. These ROS are highly microbicidal.

-

Cytokine and Chemokine Production: fMLP can induce the expression and secretion of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in human peripheral blood mononuclear cells (PBMCs)[4].

-

Increased Vascular Permeability: fMLP can increase mucosal permeability, which may play a role in the pathogenesis of inflammatory conditions such as inflammatory bowel disease[5].

-

Smooth Muscle Contraction: fMLP has been shown to be a potent constrictor of human coronary arteries, an effect mediated by the production of cyclooxygenase products like prostaglandins (B1171923) and thromboxane[6].

Quantitative Data

| Parameter | Value | Cell Type/System | Reference |

| fMLP Concentration for Cytokine Induction | 20 µM to 1100 µM | Human PBMC | [4] |

| Vasoconstriction | Potent and efficacious | Human coronary artery strips | [6] |

Experimental Protocols

5.1. Cytokine Induction in Human PBMCs

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Stimulation: PBMCs are stimulated with varying concentrations of fMLP (e.g., 20 µM to 1100 µM) for a specified period.

-

Cytokine Measurement: The concentrations of secreted cytokines (IL-1α, IL-1β, IL-6) in the cell culture supernatants are measured using enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: To determine if fMLP induces cytokine gene expression, RNA is extracted from the stimulated PBMCs, and Northern blot analysis or RT-qPCR is performed for IL-1α, IL-1β, and IL-6 mRNA.

-

Inhibition Studies: To investigate the involvement of Gi proteins, cells are pretreated with pertussis toxin before fMLP stimulation, and the effects on cytokine secretion and gene expression are assessed[4].

5.2. Vasoconstriction of Human Coronary Arteries

-

Tissue Preparation: Rings or strips of human coronary arteries are obtained, for example, during heart transplantation procedures.

-

Experimental Setup: The arterial preparations are mounted in organ baths containing a physiological salt solution, gassed with a mixture of oxygen and carbon dioxide, and maintained at a constant temperature.

-

Contraction Measurement: The isometric tension of the arterial strips is recorded.

-

Drug Application: fMLP is added to the organ bath in a cumulative or non-cumulative manner to generate concentration-response curves.

-

Inhibitor Studies: To elucidate the mechanism of contraction, experiments are repeated in the presence of various inhibitors, such as cyclooxygenase inhibitors (aspirin, indomethacin), histamine (B1213489) H1-antagonists (diphenhydramine), or leukotriene antagonists (FPL 55712)[6].

-

Prostanoid Measurement: The release of prostaglandins (PGF2α, PGD2) and thromboxane (B8750289) B2 from the arterial rings into the bath solution is measured following fMLP stimulation[6].

Signaling Pathway and Experimental Workflow Diagrams

Caption: fMLP signaling pathway in leukocytes.

Caption: Workflow for studying fMLP-induced cytokine production.

Conclusion

The N-formylated peptide fMLP is a powerful tool for studying the mechanisms of innate immunity and inflammation. Its interaction with formyl peptide receptors on leukocytes triggers a complex network of intracellular signaling pathways, leading to a robust pro-inflammatory response. Understanding the intricacies of the fMLP mechanism of action is crucial for the development of therapeutic strategies that target the inflammatory cascade in various diseases. The detailed experimental protocols and signaling diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate this important class of molecules.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 3. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 4. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chemotactic peptide N-formyl methionyl-leucyl-phenylalanine increases mucosal permeability in the distal ileum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemotactic peptide FMLP contracts human coronary arteries via cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to FMDP as a Glucosamine-6-Phosphate Synthase Inhibitor

Executive Summary

Glucosamine-6-phosphate synthase (GlcN-6-P synthase, EC 2.6.1.16) is a crucial enzyme that catalyzes the first and rate-limiting step in the hexosamine biosynthesis pathway (HBP). This pathway is essential for the synthesis of amino sugar-containing macromolecules, including peptidoglycan in bacteria and chitin (B13524) in fungi.[1][2][3] Consequently, GlcN-6-P synthase is a highly attractive target for the development of novel antimicrobial agents.[1][4][5] N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (this compound) is a potent and selective irreversible inhibitor of this enzyme.[6][7][8] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory kinetics, relevant experimental protocols, and its potential in drug development.

Introduction to Glucosamine-6-Phosphate Synthase

GlcN-6-P synthase is a ubiquitous glutamine amidotransferase that converts D-fructose-6-phosphate (Fru-6-P) and L-glutamine into D-glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[1][4][9] The enzyme is composed of two distinct catalytic domains:

-

N-terminal Glutaminase (GAH) Domain: This domain is responsible for hydrolyzing L-glutamine to L-glutamate and ammonia.[2][4][9]

-

C-terminal Isomerase (ISOM) Domain: This domain binds Fru-6-P and utilizes the ammonia, channeled from the GAH domain, to synthesize GlcN-6-P.[2][4][9]

The product, GlcN-6-P, is a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for essential structural polymers in microbes.[1][10][11] Given that the HBP is critical for the viability of many pathogens and its deletion is lethal, GlcN-6-P synthase represents a prime target for antimicrobial intervention.[1]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Glucosamine 6-phosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 3. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. | Semantic Scholar [semanticscholar.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Highlights of glucosamine-6P synthase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Impact of "FMDP": A Clarification of a Multifaceted Acronym

A comprehensive analysis of scientific literature reveals that the acronym "FMDP" is not uniquely assigned to a single molecular entity, leading to ambiguity in determining its core effects on metabolic pathways. Our investigation points to several potential candidates, each with distinct mechanisms of action and metabolic consequences. This technical guide aims to delineate the known metabolic effects of these potential "this compound" entities to provide clarity for researchers, scientists, and drug development professionals.

The inquiry into the metabolic effects of "this compound" necessitates a careful disambiguation of this acronym. Extensive searches have identified three primary interpretations in the scientific domain: FdUMP[1] , a novel antineoplastic agent; Fingolimod (B1672674) (FTY720) , an immunomodulatory drug; and Fluorinated Mesoporous Silica (B1680970) Nanoparticles , a drug delivery system. To address the user's query with scientific rigor, we present the available data for each of these entities.

FdUMP[1]: An Inhibitor of Nucleotide Synthesis with Indirect Metabolic Consequences

FdUMP[1] is a multimeric prodrug of 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), a potent inhibitor of thymidylate synthase (TS).[1][2][3][4] The primary mechanism of action of FdUMP[1] is the disruption of de novo thymidylate synthesis, a critical step in DNA replication and repair. This targeted inhibition has profound implications for cellular metabolism, particularly pathways that supply precursors for nucleotide biosynthesis.

Effects on the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[5][6][7] Its primary functions include the production of NADPH for reductive biosynthesis and antioxidant defense, and the generation of ribose-5-phosphate (B1218738) (R5P), a crucial precursor for nucleotide synthesis.[5][6][7]

Logical Relationship: FdUMP[1] and the Pentose Phosphate Pathway

Caption: FdUMP[1] inhibits thymidylate synthase, impacting dNTP synthesis which is reliant on the PPP.

Fingolimod (FTY720): An Immunomodulator with Significant Impact on Lipid Metabolism

Fingolimod, also known as FTY720, is an immunomodulating drug primarily used in the treatment of multiple sclerosis.[8][9][10][11][12][13] It is a sphingosine-1-phosphate (S1P) receptor modulator.[8][9][10][11][12][13] Recent studies have revealed that Fingolimod also exerts considerable influence on lipid metabolism, particularly in the context of fatty liver disease and cholesterol homeostasis.[14][15][16]

Effects on Fatty Acid Metabolism

Research has demonstrated that Fingolimod can ameliorate hepatic steatosis (fatty liver) by reducing the expression of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis.[14] This effect is noteworthy as it appears to be independent of SREBP-1c, a major transcriptional regulator of FASN.[14] The proposed mechanism involves the accumulation of the phosphorylated form of Fingolimod in the liver, leading to increased histone H3K9 acetylation.[14]

Furthermore, Fingolimod has been shown to reduce the accumulation of various sphingolipids, including ceramides (B1148491) and sphingomyelins.[14] In macrophages, Fingolimod treatment has been observed to decrease lipid droplet formation and upregulate the expression of ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux.[17]

Signaling Pathway: Fingolimod's Effect on Fatty Acid Synthase Expression

Caption: Fingolimod-P inhibits HDACs, altering FASN expression and reducing hepatic steatosis.

Quantitative Data on Fingolimod's Metabolic Effects

| Parameter | Organism/Cell Type | Treatment | Result | Reference |

| Glucose Tolerance | DIAMOND mice | Oral Fingolimod | Improved | [14] |

| Liver Triglycerides | DIAMOND mice | Oral Fingolimod | Reduced | [14] |

| Hepatic Ceramides (C16:0, C24:1) | DIAMOND mice | Oral Fingolimod | Reduced | [14] |

| Hepatic Sphingomyelin (C16:0, C24:1) | DIAMOND mice | Oral Fingolimod | Reduced | [14] |

| Fatty Acid Synthase (FASN) Expression | DIAMOND mice | Oral Fingolimod | Decreased | [14] |

| Histone H3K9 Acetylation | DIAMOND mice | Oral Fingolimod | Markedly Increased | [14] |

| Lipid Droplet Formation | J774 mouse macrophages | Fingolimod | Reduced | [17] |

| ABCA1 Expression | J774 mouse macrophages | Fingolimod | Increased | [17] |

Experimental Protocols

Animal Model for Nonalcoholic Fatty Liver Disease (NAFLD): The effects of Fingolimod on hepatic steatosis were investigated in a diet-induced animal model of NAFLD (DIAMOND) that mimics human disease progression. Male mice were fed a high-fat diet and sugar water to induce NAFLD. Fingolimod was administered orally, and its effects on glucose tolerance, liver triglycerides, and the expression of lipogenic enzymes were assessed.[14]

Macrophage Lipid Accumulation Assay: J774 mouse macrophages were used to study the effects of Fingolimod on lipid accumulation. Cells were treated with various concentrations of Fingolimod, and lipid droplet formation was visualized. The expression of ABCA1, a key protein in cholesterol efflux, was measured at both the mRNA and protein levels using RT-qPCR and Western blot analysis, respectively.[17]

Fluorinated Mesoporous Silica Nanoparticles (FMSNs): A Vehicle, Not a Metabolically Active Compound

The third potential interpretation of "this compound" is "Fluorinated Mesoporous Drug Particles," more commonly referred to as Fluorinated Mesoporous Silica Nanoparticles (FMSNs). These are not drugs themselves but rather sophisticated drug delivery systems and imaging agents.[18][19][20][21][22]

FMSNs are engineered to encapsulate and deliver therapeutic agents, such as the anticancer drug 5-fluorouracil, to target sites within the body.[19][20] Their metabolic effects are therefore not intrinsic but are determined by the cargo they carry. The fluorination of these nanoparticles primarily serves as a tracer for 19F magnetic resonance imaging (MRI), allowing for the non-invasive tracking of the drug carrier's biodistribution.[18][21][22]

Workflow: FMSNs in Drug Delivery and Imaging

Caption: FMSNs are loaded with a drug, delivered to a target, and can be tracked via 19F MRI.

Conclusion and a Request for Clarification

The acronym "this compound" is ambiguous and corresponds to at least three distinct entities with vastly different biological activities. FdUMP[1] is an anticancer agent that primarily disrupts nucleotide synthesis, with downstream effects on the pentose phosphate pathway. Fingolimod (FTY720) is an immunomodulator with significant, direct effects on fatty acid and sphingolipid metabolism. Fluorinated Mesoporous Silica Nanoparticles are drug delivery vehicles whose metabolic impact is dependent on their payload.

Due to this ambiguity, a single, unified technical guide on the "core" metabolic effects of "this compound" cannot be provided with scientific accuracy. We kindly request that the user provide a more specific name or context for the "this compound" of interest. With a clear identification of the compound, a comprehensive and accurate technical guide detailing its effects on metabolic pathways, including quantitative data, experimental protocols, and detailed pathway visualizations, can be developed.

References

- 1. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel polypyrimidine antitumor agent FdUMP[10] induces thymineless death with topoisomerase I-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased cytotoxicity and decreased in vivo toxicity of FdUMP[10] relative to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Khan Academy [khanacademy.org]

- 8. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular targets of FTY720 (fingolimod) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Effects of FTY720 and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FTY720/fingolimod decreases hepatic steatosis and expression of fatty acid synthase in diet-induced nonalcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FTY720/fingolimod increases NPC1 and NPC2 expression and reduces cholesterol and sphingolipid accumulation in Niemann-Pick type C mutant fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Erratum: FTY720/fingolimod decreases hepatic steatosis and expression of fatty acid synthase in diet-induced nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FTY720 Reduces Lipid Accumulation by Upregulating ABCA1 through Liver X Receptor and Sphingosine Kinase 2 Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mesoporous silica nanoparticles for 19F magnetic resonance imaging, fluorescence imaging, and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polymeric Mesoporous Silica Nanoparticles for Enhanced Delivery of 5-Fluorouracil In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Surface engineered mesoporous silica carriers for the controlled delivery of anticancer drug 5-fluorouracil: Computational approach for the drug-carrier interactions using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mesoporous silica nanoparticles for 19F magnetic resonance imaging, fluorescence imaging, and drug delivery - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. orbi.umons.ac.be [orbi.umons.ac.be]

An In-depth Technical Guide on Early-Stage Research of Novel Antiviral Compounds Targeting Foot-and-Mouth Disease Virus

Disclaimer: The acronym "FMDP compound" is not standard in publicly available scientific literature. This guide is based on the interpretation that the query refers to early-stage research on compounds related to Foot-and-Mouth Disease (FMD), a significant area of antiviral drug development. Specifically, this document focuses on the pre-clinical research of 2-amino-4-arylthiazole derivatives as potent inhibitors of the FMD virus (FMDV).

This whitepaper provides a comprehensive overview for researchers, scientists, and drug development professionals on the core findings, experimental methodologies, and relevant biological pathways associated with these novel compounds.

Introduction to FMDV and the Need for Novel Inhibitors

Foot-and-mouth disease (FMD) is a highly contagious viral disease affecting cloven-hoofed animals, causing significant economic losses worldwide. The causative agent, FMD virus (FMDV), is a positive-sense RNA virus.[1] A key target for antiviral intervention is the viral RNA-dependent RNA polymerase, known as 3D polymerase (3Dpol), which is essential for the replication of the viral genome.[1][2] The development of potent and specific 3Dpol inhibitors is a primary objective in the discovery of new anti-FMDV therapeutics.

Quantitative Data Summary: In-Vitro Efficacy of 2-Amino-4-Arylthiazole Derivatives

Early-stage research has identified several 2-amino-4-arylthiazole derivatives with significant inhibitory activity against FMDV 3Dpol and viral replication in cell-based assays. The following table summarizes the key quantitative data for the most promising compounds from this class, comparing their efficacy to the reference antiviral agent, Ribavirin.

| Compound ID | Target | Assay Type | IC50 (µM) | EC50 (µM) | Cell Line | FMDV Strain |

| 20i | FMDV 3Dpol | Functional Inhibition | 0.39 | - | - | - |

| 24a | FMDV | Antiviral Activity | - | 13.09 | IBRS-2 | O/SKR/2010 |

| Ribavirin | FMDV | Antiviral Activity | - | 1367 | IBRS-2 | O/SKR/2010 |

| T1105 | FMDV | Antiviral Activity | - | 347 | IBRS-2 | O/SKR/2010 |

Table 1: Summary of in-vitro efficacy data for lead 2-amino-4-arylthiazole compounds and controls against FMDV. Data sourced from studies on FMDV 3D polymerase inhibitors.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of early-stage research. The following sections outline the key experimental protocols used in the evaluation of 2-amino-4-arylthiazole derivatives.

Synthesis of 2-Amino-4-Arylthiazole Derivatives

The general synthetic route for 2-amino-4-arylthiazole derivatives involves the reaction of a substituted acetophenone (B1666503) with thiourea (B124793) in the presence of a halogen, typically iodine.[3]

General Procedure:

-

A mixture of the appropriately substituted aryl ketone, thiourea, and iodine is prepared.[3]

-

The reaction mixture is heated, often under reflux conditions, in a suitable solvent such as ethanol.[4]

-

Upon completion of the reaction, the mixture is cooled, and the solid product is collected.

-

Purification is typically achieved through recrystallization from an appropriate solvent to yield the final 2-amino-4-arylthiazole compound.[3]

FMDV 3Dpol Inhibition Assay

The inhibitory activity of the synthesized compounds against the FMDV 3D polymerase is a critical measure of their target engagement. A common method is a cell-based minigenome assay.[2][5]

Protocol Outline:

-

HEK-293T or BHK-21 cells are cultured in 96-well plates.[2]

-

Cells are co-transfected with a plasmid encoding the FMDV minigenome (e.g., expressing a reporter like GFP) and helper plasmids that provide the viral polymerase and other necessary replication proteins in trans.[2]

-

Following transfection, the cells are treated with varying concentrations of the test compounds.[2]

-

After an incubation period, the expression of the reporter gene (e.g., GFP) is quantified, which is directly proportional to the activity of the 3Dpol.[6]

-

The 50% inhibitory concentration (IC50) is calculated by plotting the reduction in reporter signal against the compound concentration.[2][7]

In-Vitro Antiviral Activity Assay (CPE Reduction Assay)

The overall antiviral efficacy is determined by assessing the ability of the compounds to protect cells from the cytopathic effect (CPE) induced by FMDV infection.[8]

Protocol Outline:

-

IBRS-2 cells are seeded in 96-well plates and grown to confluency.[9]

-

The cells are then infected with a known titer of FMDV (e.g., O/SKR/2010 strain).[1]

-

After a brief viral adsorption period, the inoculum is removed, and media containing serial dilutions of the test compounds is added.[9]

-

The plates are incubated for a period sufficient to observe significant CPE in the untreated virus control wells (typically 48-72 hours).[9]

-

Cell viability is assessed using a colorimetric assay, such as the MTS assay, which measures mitochondrial activity in living cells.[9][10]

-

The 50% effective concentration (EC50), the concentration at which 50% of the cells are protected from viral CPE, is determined through regression analysis.[9]

Visualized Workflows and Pathways

To further elucidate the processes and mechanisms discussed, the following diagrams are provided.

Experimental Workflow for Antiviral Compound Screening

Caption: Workflow for discovery of FMDV inhibitors.

Alternative Interpretations of "this compound" and Associated Pathways

Given the ambiguity of "this compound," this section provides information on other potential research topics that align with the user's query.

FRMPD1 and the Hippo Signaling Pathway

FRMPD1 (FERM and PDZ domain containing 1) is a protein that has been shown to act as a tumor suppressor in lung cancer by activating the Hippo signaling pathway.[11][12] This pathway is crucial for controlling organ size by regulating cell proliferation and apoptosis.[13]

Caption: FRMPD1 activates the Hippo signaling pathway.[11][12]

Fingolimod (FTY720) and the S1P Receptor Pathway

Fingolimod is an immunomodulating drug that is a sphingosine-1-phosphate (S1P) receptor modulator.[14] It is phosphorylated in vivo to fingolimod-phosphate, which then acts as a functional antagonist of the S1P1 receptor on lymphocytes.[15]

References

- 1. Synthesis and in-vitro evaluation of 2-amino-4-arylthiazole as inhibitor of 3D polymerase against foot-and-mouth disease (FMD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-Nucleoside Inhibitors Decrease Foot-and-Mouth Disease Virus Replication by Blocking the Viral 3Dpol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. FRMPD1 activates the Hippo pathway via interaction with WWC3 to suppress the proliferation and invasiveness of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FRMPD1 activates the Hippo pathway via interaction with WWC3 to suppress the proliferation and invasiveness of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of FMDP

This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of FMDP (Fluoromethyldesoxy-phenyl-arabinofuranosyl-pyrimidine), a novel investigational inhibitor of Thymidylate Synthase (TS). This document is intended for researchers, scientists, and drug development professionals interested in the core scientific and technical aspects of this compound's development.

Introduction: The Rationale for a Novel Thymidylate Synthase Inhibitor

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. As such, TS has long been a key target for cancer chemotherapy.[1] Existing TS inhibitors, while effective, are often associated with significant toxicity and the development of resistance.[2] This has driven the search for new generations of TS inhibitors with improved efficacy, better safety profiles, and novel mechanisms of action to overcome resistance.

This compound emerged from a targeted drug discovery program aimed at identifying novel non-classical antifolates with potent and selective inhibitory activity against human TS. The design of this compound incorporates a unique fluorinated sugar moiety intended to enhance binding affinity and cellular uptake, and a phenyl-pyrimidine core designed for optimal interaction with the enzyme's active site.

Discovery of this compound

The discovery of this compound was a multi-stage process involving computational modeling, high-throughput screening, and lead optimization.

-

Lead Identification: A virtual screening campaign was initiated, utilizing a proprietary library of pyrimidine-based compounds. The screening was guided by a pharmacophore model derived from the crystal structure of human TS complexed with known inhibitors. This led to the identification of a series of N-phenyl-pyrimidine derivatives with moderate inhibitory activity.

-

Lead Optimization: Structure-activity relationship (SAR) studies were conducted to improve the potency and drug-like properties of the initial hits. This involved the systematic modification of the phenyl ring and the pyrimidine (B1678525) core. A key breakthrough was the introduction of a fluorinated arabinofuranosyl moiety at the N1 position of the pyrimidine ring, which significantly enhanced both enzyme inhibition and cellular potency. This optimization process culminated in the selection of this compound as the lead candidate.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the fluorinated sugar intermediate and its subsequent coupling to the phenyl-pyrimidine base.

Experimental Protocol: Synthesis of this compound

-

Synthesis of the Fluorinated Sugar Intermediate: The synthesis begins with the protection of commercially available arabinose. The protected sugar is then fluorinated using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST). Subsequent deprotection and activation steps yield the desired fluorinated arabinofuranosyl donor.

-

Synthesis of the Phenyl-pyrimidine Base: The phenyl-pyrimidine core is synthesized via a condensation reaction between a substituted phenylurea and a pyrimidine precursor.[1]

-

Glycosylation: The key glycosylation step involves the coupling of the activated fluorinated sugar donor with the phenyl-pyrimidine base under Lewis acid catalysis.

-

Final Deprotection and Purification: The final step involves the removal of all protecting groups, followed by purification of the final product by high-performance liquid chromatography (HPLC).

Below is a generalized workflow for the synthesis of this compound.

Preclinical Characterization

4.1. In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against recombinant human TS and significant cytotoxic effects against a panel of human cancer cell lines.

| Parameter | Value | Cell Line/Assay Condition |

| TS Inhibition | ||

| IC50 | 0.67 µM | Recombinant human TS |

| Cell Viability | 72-hour exposure | |

| IC50 (A549) | 0.85 µM | Human lung carcinoma |

| IC50 (H460) | 0.92 µM | Human large cell lung cancer |

| IC50 (MCF-7) | 1.2 µM | Human breast adenocarcinoma |

| IC50 (HCT116) | 0.78 µM | Human colon cancer |

Experimental Protocol: Thymidylate Synthase Inhibition Assay

The inhibitory activity of this compound against TS was determined using a spectrophotometric assay that measures the conversion of dUMP to dTMP. The reaction mixture contained recombinant human TS, dUMP, and the cofactor N5,N10-methylenetetrahydrofolate in a buffered solution. The reaction was initiated by the addition of the enzyme and monitored by the change in absorbance at 340 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Protocol: Cell Viability Assay

The cytotoxic effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. After incubation, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. The absorbance was measured at 570 nm, and IC50 values were determined from the dose-response curves.

4.2. Mechanism of Action

This compound acts as a suicide inhibitor of thymidylate synthase.[2] Upon entering the cell, it is converted to its active monophosphate form. This active metabolite then forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, leading to the irreversible inhibition of the enzyme. This, in turn, depletes the intracellular pool of dTMP, leading to "thymineless death" as a result of DNA synthesis inhibition and the induction of apoptosis.

The downstream effects of TS inhibition by this compound include cell cycle arrest at the G1/S phase and the induction of the intrinsic apoptotic pathway.

Conclusion

This compound is a promising novel inhibitor of thymidylate synthase with potent in vitro activity against a range of cancer cell lines. Its unique chemical structure and mechanism of action suggest that it may have advantages over existing TS inhibitors, including the potential to overcome resistance. Further preclinical and clinical development of this compound is warranted to fully evaluate its therapeutic potential.

References

- 1. Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of the FMDP Molecule (FdUMP)

An In-depth Technical Guide to the Structural Analysis of the FMDP Molecule (FdUMP[1])

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural analysis and mechanism of action of the fluoropyrimidine oligodeoxynucleotide, FdUMP[1]. Initially developed as a prodrug of 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), a potent inhibitor of thymidylate synthase (TS), FdUMP[1] has emerged as a promising anticancer agent with a unique dual mechanism of action. This document consolidates available data on its synthesis, structural characteristics, and the experimental protocols used to elucidate its biological activity, serving as a valuable resource for researchers in oncology and drug development.

Molecular Structure and Synthesis

FdUMP[1] is a 10-mer oligodeoxynucleotide composed of FdUMP monomers linked by phosphodiester bonds. Its chemical structure provides a stable prodrug form that can bypass cellular resistance mechanisms to traditional fluoropyrimidines like 5-fluorouracil (B62378) (5-FU).

Synthesis of FdUMP[1]

The synthesis of FdUMP[1] is achieved through automated solid-phase phosphoramidite (B1245037) chemistry. This method allows for the sequential addition of FdUMP monomers to a solid support, enabling precise control over the oligomer length and composition.

Experimental Protocol: Automated Solid-Phase Synthesis of FdUMP[1]

A detailed protocol for the automated synthesis of FdUMP[1] is outlined below, based on established phosphoramidite chemistry principles.

-

Solid Support Preparation: A suitable solid support, typically controlled pore glass (CPG) functionalized with the initial protected nucleoside, is loaded into the synthesis column.

-

DMT Removal (Deblocking): The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid in dichloromethane.

-

Coupling: The next protected FdUMP phosphoramidite monomer is activated with a tetrazole catalyst and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

-

Cycle Repetition: Steps 2-5 are repeated until the desired 10-mer length is achieved.

-

Cleavage and Deprotection: The completed FdUMP[1] oligomer is cleaved from the solid support, and all remaining protecting groups on the phosphate backbone and nucleobases are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

Purification: The crude FdUMP[1] product is purified using high-performance liquid chromatography (HPLC) to isolate the full-length oligomer from shorter sequences and other impurities.

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify its structure and purity.

Structural Characterization Data

While a high-resolution crystal structure of FdUMP[1] is not publicly available, its structural integrity and composition are confirmed through various analytical techniques.

| Parameter | Method | Observed Value |

| Molecular Weight | Mass Spectrometry | Consistent with the calculated mass of the 10-mer FdUMP oligodeoxynucleotide. |

| Purity | High-Performance Liquid Chromatography (HPLC) | High purity, with the major peak corresponding to the full-length product. |

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectra are consistent with the structure of a phosphodiester-linked FdUMP oligomer. |

Table 1: Physicochemical and Structural Characterization of FdUMP[1]

Mechanism of Action

FdUMP[1] exerts its potent anticancer effects through a dual mechanism of action, targeting two critical enzymes involved in DNA replication and maintenance: thymidylate synthase (TS) and topoisomerase I (Top1).

Inhibition of Thymidylate Synthase

FdUMP[1] acts as a prodrug, releasing its active metabolite, FdUMP, within the cell. FdUMP is a potent suicide inhibitor of thymidylate synthase, an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.

Signaling Pathway: Thymidylate Synthase Inhibition

Caption: FdUMP[1] cellular uptake and subsequent inhibition of Thymidylate Synthase.

Experimental Protocol: Thymidylate Synthase (TS) Inhibition Assay

The inhibitory activity of FdUMP[1] on TS can be quantified using a spectrophotometric assay that measures the conversion of dUMP to dTMP.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), dithiothreitol (B142953) (DTT), the cofactor 5,10-methylenetetrahydrofolate, and the substrate deoxyuridine monophosphate (dUMP).

-

Enzyme and Inhibitor Incubation: Purified recombinant human thymidylate synthase is pre-incubated with varying concentrations of FdUMP[1] (or its active metabolite FdUMP).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of dUMP.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor, is monitored over time.

-

Data Analysis: The rate of the reaction is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Trapping of Topoisomerase I-DNA Cleavage Complexes

In addition to TS inhibition, FdUMP[1] has been shown to trap topoisomerase I (Top1) in a covalent complex with DNA. Top1 is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the Top1-DNA cleavage complex, FdUMP[1] leads to the accumulation of DNA single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Logical Relationship: Topoisomerase I-DNA Complex Trapping

Caption: Mechanism of FdUMP[1]-induced trapping of the Topoisomerase I-DNA cleavage complex.

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This assay is used to assess the ability of FdUMP[1] to stabilize the Top1-DNA covalent complex.

-

Substrate Preparation: A DNA substrate (e.g., a supercoiled plasmid or a radiolabeled oligonucleotide) is prepared.

-

Reaction Setup: The DNA substrate is incubated with purified human topoisomerase I in the presence of varying concentrations of FdUMP[1]. A known Top1 inhibitor (e.g., camptothecin) is used as a positive control.

-

Reaction Termination: The reaction is stopped by the addition of a denaturing agent (e.g., SDS) to trap the covalent complexes.

-

Gel Electrophoresis: The reaction products are separated by agarose (B213101) or polyacrylamide gel electrophoresis. The formation of the cleavage complex is detected as a shift in the mobility of the DNA or by the appearance of linearized or nicked DNA species.

-

Quantification: The amount of cleaved DNA is quantified using densitometry, and the concentration of FdUMP[1] required to induce a certain level of cleavage is determined.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of FdUMP[1].

| Parameter | Cell Line | Value | Reference |

| Thymidylate Synthase Inhibition | |||

| IC50 (TS in situ assay) | FM3A cells | 0.05 µM | [2] |

| Cytotoxicity | |||

| GI50 (Mean, NCI-60) | 60 human cancer cell lines | 338-fold more potent than 5-FU | [3] |

| IC50 | Human Leukemia Cell Lines (HL60, Molm-13, Jurkat, THP-1, K562, KG1a) | 3.4 nM - 21.5 nM | [4] |

| IC50 | Murine AML Cell Lines | 123.8 pM - 131.4 pM | [4] |

Table 2: Biological Activity of FdUMP[1]

Conclusion

FdUMP[1] represents a significant advancement in fluoropyrimidine-based cancer therapy. Its unique oligomeric structure facilitates cellular uptake and intracellular delivery of the active FdUMP metabolite, while its dual mechanism of action, targeting both thymidylate synthase and topoisomerase I, provides a potent and multifaceted attack on cancer cell proliferation. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of FdUMP[1] and related compounds as next-generation anticancer agents. The provided visualizations of its signaling pathways and experimental workflows aim to enhance the understanding of its complex biological activity for researchers, scientists, and drug development professionals.

References

- 1. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

FMDP's impact on cell signaling cascades

- 1. This compound | TargetMol [targetmol.com]

- 2. Effect of phenylmethylsulphonyl fluoride on the potency of anandamide as an inhibitor of electrically evoked contractions in two isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of phenylmethylsulfonyl fluoride on anandamide brain levels and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FMRP Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Characterization of anandamide- and fluoroanandamide-induced antinociception and cross-tolerance to delta 9-THC after intrathecal administration to mice: blockade of delta 9-THC-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological function of Foot-and-mouth disease virus non-structural proteins and non-coding elements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Vitro Efficacy of FMDP: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies involving N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), a potent and selective inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase). This document details the mechanism of action, summarizes key quantitative data from various studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.

Introduction

This compound is a synthetic compound that acts as a glutamine analog. It has been extensively studied for its antimicrobial properties, particularly as an antifungal agent.[1] Its primary molecular target is glucosamine-6-phosphate synthase, a crucial enzyme in the hexosamine biosynthesis pathway (HBP).[2] By inhibiting this enzyme, this compound effectively disrupts the production of essential building blocks for the fungal cell wall, such as chitin, and for the bacterial cell wall component, peptidoglycan.[3][4] This targeted mechanism of action makes this compound and its derivatives promising candidates for the development of novel antimicrobial therapies.

Mechanism of Action

This compound functions as an active-site-directed, irreversible inhibitor of the N-terminal, glutamine-binding domain of glucosamine-6-phosphate synthase.[2] The inactivation mechanism involves the Michael addition of a cysteine residue in the enzyme's active site to the fumaroyl double bond of this compound.[3] This covalent modification renders the enzyme inactive, thereby blocking the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate.[3] This is the first and rate-limiting step of the hexosamine biosynthesis pathway, and its inhibition leads to a depletion of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for the synthesis of various macromolecules essential for cell wall integrity.[3][5]

Quantitative Data

The in vitro inhibitory activity of this compound and its derivatives has been quantified in several studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against glucosamine-6-phosphate synthase from various organisms, as well as the minimum inhibitory concentrations (MIC) of this compound-containing peptides against fungal pathogens.

| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |

| This compound | Glucosamine-6-Phosphate Synthase | Candida albicans | 4 | [6] |

| This compound | Glucosamine-6-Phosphate Synthase | Bacterial and Yeast | 15-21 | [3] |

| Acetoxymethyl ester of this compound | Glucosamine-6-Phosphate Synthase | Candida albicans | 11.5 | [6] |

| Compound | Target Enzyme | Organism | Ki (µM) | Reference |

| This compound | Glucosamine-6-Phosphate Synthase | Candida albicans | 0.1 | [3] |

| Compound | Fungal Strain | MIC90 (µg/mL) | Reference | |---|---|---|---|---| | Nva-FMDP | Candida albicans (50 clinical strains) | 2.2 |[7] |

Experimental Protocols

This section details the methodologies for key in vitro experiments involving this compound, including its synthesis, enzyme inhibition assays, and antifungal susceptibility testing.

Synthesis of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic Acid (this compound)

The synthesis of this compound generally involves the coupling of monomethyl fumarate (B1241708) with a protected L-2,3-diaminopropanoic acid derivative. A representative synthetic scheme is as follows:

-

Preparation of an active ester of monomethyl fumarate: Maleic anhydride (B1165640) is converted to an active ester of monomethyl fumarate.[3]

-

Coupling Reaction: The active ester of monomethyl fumarate is then coupled with the terminal amino group of N-α-benzyloxycarbonyl-L-2,3-diaminopropanoic acid.[3]

-

Deprotection: The protecting group (e.g., benzyloxycarbonyl) is removed to yield the final product, this compound.[7]

Note: For detailed, step-by-step synthesis protocols, please refer to the primary literature cited.

Glucosamine-6-Phosphate Synthase Inhibition Assay

The inhibitory activity of this compound against GlcN-6-P synthase can be determined using a spectrophotometric assay.

-

Enzyme and Substrate Preparation: Purified GlcN-6-P synthase is prepared. The substrates, fructose-6-phosphate and L-glutamine, are dissolved in a suitable buffer (e.g., Tris-HCl).[8]

-

Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Reaction: The enzyme is pre-incubated with various concentrations of this compound for a defined period. The reaction is initiated by the addition of the substrates.

-

Detection: The formation of glucosamine-6-phosphate or glutamate (B1630785) is monitored over time. A common method involves a coupled enzymatic assay where the product is converted to a chromogenic substance that can be measured spectrophotometrically.[9]

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The antifungal activity of this compound-containing peptides is typically assessed using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).[10]

-

Drug Dilution: The test compound (e.g., Nva-FMDP) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[11]

-

Inoculation: Each well is inoculated with the prepared fungal suspension.[10]

-

Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[11]

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.[11]

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: The Hexosamine Biosynthesis Pathway and the inhibitory action of this compound.

Caption: Workflow for in vitro antifungal susceptibility testing of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, a novel group of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FMDP in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMDP, or N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid, is a potent and selective inhibitor of Glutamine:Fructose-6-Phosphate (B1210287) Amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlcN-6-P synthase).[1][2][3] This enzyme catalyzes the first and rate-limiting step in the Hexosamine Biosynthesis Pathway (HBP), a critical metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc).[4] UDP-GlcNAc is the essential substrate for N-linked and O-linked glycosylation, post-translational modifications that play a vital role in protein stability, localization, and function.[5]

Given the heightened flux of the HBP in various pathologies, including cancer and diabetes, GFAT has emerged as a significant target for therapeutic intervention.[4] While extensively studied as an antifungal agent, the application of this compound in mammalian cell culture is an area of growing interest for investigating the roles of the HBP in disease and for the development of novel therapeutics.[1][3]

These application notes provide a detailed experimental protocol for the use of this compound in mammalian cell culture, based on its known mechanism and established protocols for other GFAT inhibitors.

Mechanism of Action

This compound is a glutamine analog that acts as an active-site-directed, irreversible inhibitor of GFAT.[1] The enzyme consists of two domains: a glutaminase (B10826351) (GAH) domain that hydrolyzes glutamine to provide ammonia, and an isomerizing (ISOM) domain that converts fructose-6-phosphate to glucosamine-6-phosphate. This compound specifically targets the glutamine-binding site within the GAH domain. Through a Michael addition reaction, it forms a covalent bond with a critical cysteine residue at the N-terminus of the enzyme, leading to its inactivation.[6] This blockade of GFAT depletes the cellular pool of UDP-GlcNAc, subsequently affecting protein glycosylation and downstream signaling pathways.

Signaling Pathway and Experimental Workflow

The inhibition of GFAT by this compound initiates a cascade of cellular events stemming from the reduction of UDP-GlcNAc. This impacts protein O-GlcNAcylation, a dynamic post-translational modification that rivals phosphorylation in its scope and importance in cellular signaling. A reduction in O-GlcNAcylation can affect the stability and activity of numerous proteins, including transcription factors and signaling molecules involved in cell growth, proliferation, and stress responses. For instance, inhibition of GFAT has been shown to decrease the stability of PD-L1, a key immune checkpoint protein, in lung cancer cells.[4][7]

Signaling Pathway of GFAT Inhibition

References

- 1. Anticandidal properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amide and ester derivatives of N3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid: the selective inhibitor of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. The influence of L-norvalyl-N3-4-methoxyfumaroyl-L-2,3-diaminopropanoic acid, an antifungal agent, on mammalian cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of GFAT1 in lung cancer cells destabilizes PD-L1 protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FMDP Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMDP, also known as N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid, is an inhibitor of glucosamine-6-phosphate synthase. This enzyme is a key component in the biosynthesis of the fungal cell wall, making this compound a compound of interest for antifungal research. Proper dissolution and storage are critical for maintaining the compound's integrity and ensuring reproducible experimental results. These application notes provide detailed protocols for the dissolution and storage of the this compound compound for research purposes.

Compound Information

| Property | Value |

| Full Chemical Name | N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid |

| Synonyms | This compound |

| Molecular Formula | C8H12N2O5 |

| Molecular Weight | 216.19 g/mol |

| Target | Glucosamine-6-phosphate synthase |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Disposal: Dispose of this compound waste according to local, state, and federal regulations for chemical waste.

Storage Conditions

Proper storage is crucial for maintaining the stability and activity of the this compound compound.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed, light-resistant container. |

| In Solvent | -80°C | Up to 1 year[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |

Dissolution Protocols

The choice of solvent will depend on the specific experimental requirements (e.g., in vitro cell-based assays vs. in vivo animal studies). While specific quantitative solubility data for this compound in common solvents is not widely published, one study mentioned its "good water solubility." However, for creating stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used.

Preparation of a Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Calculate the required mass of this compound:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For 1 mL of a 10 mM (0.01 mol/L) stock solution:

-

Mass (mg) = 0.01 mol/L x 0.001 L x 216.19 g/mol x 1000 mg/g = 2.16 mg

-

-

Weigh the this compound powder: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the desired volume of sterile DMSO to the tube containing the this compound powder.

-

Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.

-

Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Note on DMSO concentration in cell-based assays: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is typically below 0.5% to avoid solvent-induced cytotoxicity.

Preparation of a Formulation for In Vivo Studies

The following protocol is based on a supplier's recommendation for an in vivo formulation and should be optimized for your specific animal model and administration route.

Materials:

-

This compound powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Sterile Saline, Phosphate-Buffered Saline (PBS), or ddH2O

-

Sterile tubes

-

Vortex mixer

Protocol:

-

Prepare a concentrated stock solution in DMSO: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).

-

Add PEG300: To the DMSO stock solution, add PEG300 (e.g., for every 50 µL of DMSO stock, add 300 µL of PEG300). Mix well until the solution is clear.

-

Add Tween 80: Add Tween 80 to the mixture (e.g., for the above volume, add 50 µL of Tween 80). Mix thoroughly until the solution is clear.

-

Add aqueous solution: Add the final component, sterile Saline, PBS, or ddH2O (e.g., for the above volume, add 600 µL). Mix well to obtain a clear, homogenous solution.

-

Final concentration example: If you start with 2 mg of this compound in 50 µL of DMSO, the final volume will be 1 mL, resulting in a working solution concentration of 2 mg/mL.[1]

Important Considerations:

-

The solubility of this compound in this vehicle should be confirmed empirically.

-

The final formulation should be clear and free of precipitates. If precipitation occurs, adjustments to the solvent ratios or gentle warming may be necessary.

-

This formulation is a starting point and may require optimization based on the specific requirements of your study.

Visualizations

Caption: Workflow for dissolving and storing the this compound compound.

Caption: Inhibition of the fungal cell wall biosynthesis pathway by this compound.

References

Application Notes and Protocols for In Vivo Studies of FMDP

Subject: Effective Concentrations of 3,4-difluoro-N-((1S)-1-(4-fluorophenyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)butyl)-5-((1-methyl-1H-pyrazol-4-yl)methoxy)benzamide (FMDP) for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, publicly available scientific literature and databases do not contain specific in vivo studies, effective concentrations, or detailed experimental protocols for the compound identified as 3,4-difluoro-N-((1S)-1-(4-fluorophenyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)butyl)-5-((1-methyl-1H-pyrazol-4-yl)methoxy)benzamide (this compound). The following application notes and protocols are provided as a generalized template based on common practices for in vivo studies of novel chemical entities. Researchers should adapt these guidelines based on their own in vitro data and preliminary in vivo tolerability studies.

Introduction

These application notes provide a framework for determining and utilizing effective concentrations of the novel compound this compound in preclinical in vivo models. The provided protocols and data tables are intended to serve as a guide for researchers to systematically evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. The structural components of this compound, including pyrazole (B372694), oxadiazole, and benzamide (B126) moieties, are present in various biologically active compounds, suggesting potential therapeutic applications that warrant in vivo investigation.

Summary of Potential In Vivo Effective Concentrations

The effective concentration of this compound in vivo will be highly dependent on the animal model, the indication being studied, and the pharmacokinetic properties of the compound. The following table provides a template for summarizing data from initial dose-ranging and efficacy studies. Researchers should populate this table with their experimental findings.

Table 1: Template for Summarizing In Vivo Efficacy Data for this compound

| Animal Model | Indication | Route of Administration | Dose Range | Dosing Frequency | Key Observations & Efficacy |

| e.g., BALB/c Mice | e.g., Inflammation | e.g., Oral (p.o.) | e.g., 1-100 mg/kg | e.g., Once daily (QD) | e.g., Reduction in paw edema at >10 mg/kg |

| e.g., Sprague-Dawley Rats | e.g., Hypertension | e.g., Intravenous (i.v.) | e.g., 0.1-10 mg/kg | e.g., Single dose | e.g., Dose-dependent decrease in MAP |

| e.g., Nude Mice Xenograft | e.g., Oncology | e.g., Intraperitoneal (i.p.) | e.g., 5-50 mg/kg | e.g., Twice daily (BID) | e.g., Tumor growth inhibition at >20 mg/kg |

Detailed Experimental Protocols

The following are generalized protocols for conducting in vivo studies with a novel compound like this compound. It is critical to perform preliminary dose-range finding and toxicology studies to establish a safe and potentially efficacious dosing window before initiating large-scale efficacy experiments.

Animal Models and Care

-

Species and Strain: Select an appropriate animal model that is well-established for the disease indication of interest (e.g., spontaneously hypertensive rats for hypertension studies, carrageenan-induced paw edema model in mice for inflammation).

-

Housing and Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water. Allow for an acclimatization period of at least one week before the start of any experimental procedures. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Compound Formulation and Administration

-

Formulation: The formulation of this compound for in vivo administration will depend on its physicochemical properties (e.g., solubility, stability). A common starting point for a novel compound is to prepare a suspension or solution in a vehicle such as:

-

0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

-

10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

-

Protocol for Formulation (Example):

-

Weigh the required amount of this compound.

-

If using a co-solvent system, first dissolve this compound in DMSO.

-

Sequentially add the other components of the vehicle (e.g., PEG300, Tween 80), ensuring the solution is homogenous at each step.

-

Finally, add the aqueous component (e.g., saline) to reach the final desired concentration.

-

The final formulation should be prepared fresh daily unless stability data indicates otherwise.

-

-

Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be chosen based on the intended clinical application and the pharmacokinetic profile of the compound.

General Efficacy Evaluation Workflow

The following diagram outlines a general workflow for evaluating the in vivo efficacy of a test compound.

Hypothetical Signaling Pathway of this compound

While the specific mechanism of action for this compound is not publicly known, many compounds containing pyrazole and oxadiazole moieties are known to be kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, for which researchers would need to generate experimental evidence (e.g., through western blotting, phospho-protein arrays).

Note to Researchers: The information provided herein is a generalized guide. All in vivo work should be preceded by thorough literature review of similar compounds, robust in vitro characterization, and carefully designed pilot studies to determine the specific parameters for this compound.

Application Notes and Protocols for Designing Experiments with FMDP as an Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) is a potent and selective inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthetic pathway.[1] This pathway is crucial for the synthesis of essential macromolecules, including chitin (B13524) in fungi and glycoproteins in mammals. The selective inhibition of this enzyme makes this compound a valuable tool for studying the roles of the hexosamine pathway in various biological processes and a potential therapeutic agent, particularly as an antifungal and anticancer compound. These application notes provide detailed protocols for utilizing this compound in enzymatic, cell-based, and in vivo experimental designs.

Mechanism of Action

This compound acts as a glutamine analogue, irreversibly inactivating the N-terminal, glutamine-binding domain of glucosamine-6-phosphate synthase.[2][3] In fungi, this inhibition disrupts the synthesis of N-acetylglucosamine, a precursor for chitin, which is a vital component of the fungal cell wall.[1][4] This disruption leads to impaired cell wall integrity and ultimately, fungal cell death. In the context of cancer, the hexosamine biosynthetic pathway is often dysregulated and contributes to tumor progression.[5][6][7] By inhibiting glucosamine-6-phosphate synthase, this compound has the potential to interfere with cancer cell metabolism and growth.[8] Due to its charged nature, this compound often exhibits poor cell permeability. To overcome this, it is frequently delivered as a dipeptide prodrug, such as L-norvalyl-FMDP, which is transported into cells by peptide permeases and then cleaved by intracellular peptidases to release the active this compound molecule.[9]

Data Presentation

The following tables summarize the known quantitative data for this compound and its dipeptide prodrugs.

| Compound | Target Enzyme | Organism/Cell Line | IC50 | Ki | Reference |

| This compound | Glucosamine-6-phosphate synthase | Bacterial and Yeast | 15–21 µM | - | [1] |

| This compound | Glucosamine-6-phosphate synthase | Candida albicans | - | 0.1 µM | [1] |

| Dipeptide Prodrug | Organism | Minimal Inhibitory Concentration (MIC) | Reference |

| L-norvalyl-FMDP | Candida albicans | Varies by strain and conditions | [10] |

| L-Lysyl-L-Norvalyl-FMDP | Histoplasma capsulatum | Growth inhibition observed | [11] |

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the key signaling pathway affected by this compound and a general experimental workflow for its investigation.

References

- 1. Chitin and Chitin Biosynthesis in Filamentous Fungi | Encyclopedia MDPI [encyclopedia.pub]

- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. The Possible Roles of Glucosamine-6-Phosphate Deaminases in Ammonium Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application of Fungal-Derived Metabolite Drug Products (FMDPs) in Fungal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi produce a vast arsenal (B13267) of secondary metabolites, many of which possess potent biological activities. These fungal-derived metabolite drug products (FMDPs) represent a rich and largely untapped source for the discovery of novel therapeutic agents, particularly in the field of antifungal drug development. The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, underscores the urgent need for new treatment strategies. This document provides detailed application notes and protocols for the utilization of FMDPs in fungal research, focusing on their evaluation as antifungal agents, their impact on fungal virulence factors such as biofilm formation, and their role in elucidating fungal signaling pathways.

Data Presentation: Antifungal Activity of Selected FMDPs

The following tables summarize the in vitro antifungal activity of representative FMDPs against common fungal pathogens. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected FMDPs Against Planktonic Fungal Cells

| Fungal-Derived Metabolite | Fungal Species | Strain | MIC (µg/mL) | Reference |

| Caspofungin | Candida albicans | SC5314 | 0.125 | [1] |

| Candida albicans | ATCC 90028 | 0.5 | [2] | |

| Candida glabrata | BG2 | 1 | [3] | |

| Candida parapsilosis | ATCC 22019 | 0.5 | [3] | |

| Aspergillus fumigatus | Af293 | 0.25 | [4] | |

| Enfumafungin | Aspergillus fumigatus | Clinical Isolates | ≤0.015 | [5] |

| Griseofulvin | Trichophyton rubrum | Clinical Isolates | 0.15 - 5.07 | [6] |

| Trichophyton mentagrophytes | Clinical Isolates | 0.31 - 5.07 | [6] | |

| Candida albicans | ATCC 90028 | 49.9 - 99.8 | [2] | |

| Fumagillin | Microsporum spp. | - | 1.57 - 6.25 | [7] |

| Trichophyton spp. | - | 1.57 - 6.25 | [7] |

Table 2: Anti-Biofilm Activity of Selected FMDPs

| Fungal-Derived Metabolite | Fungal Species | Biofilm Assay | Concentration (µg/mL) | % Inhibition/Disruption | Reference |

| Caspofungin | Candida albicans | Biofilm Formation Inhibition | 0.125 | >97% reduction in metabolic activity | [8] |

| Candida albicans | Pre-formed Biofilm Disruption | 2 | Inhibition of C. albicans and C. glabrata biofilms | [9] | |

| Griseofulvin | Candida albicans | Biofilm Formation Inhibition | 0.5 x MIC | 40.23% | [2] |